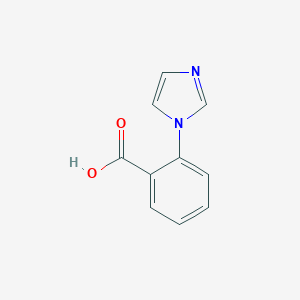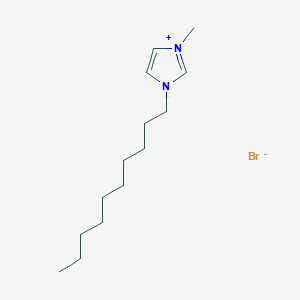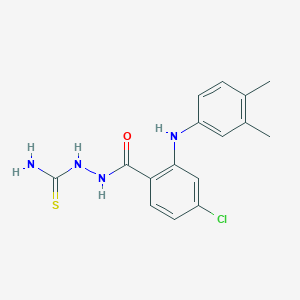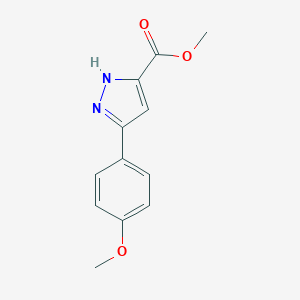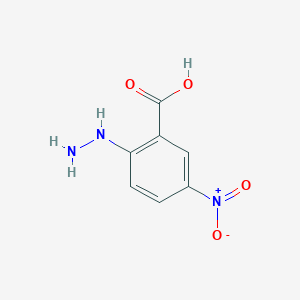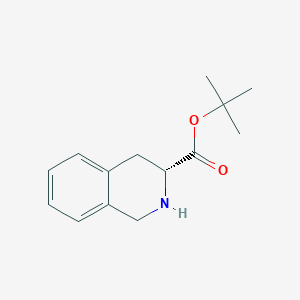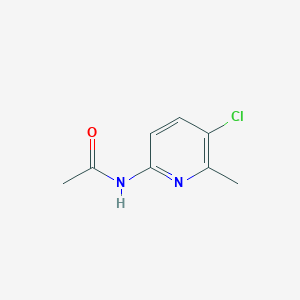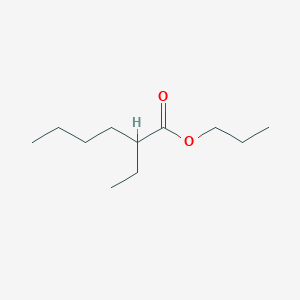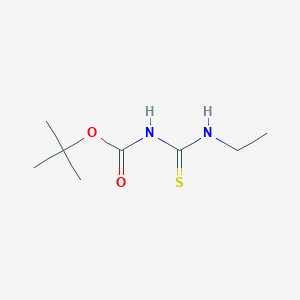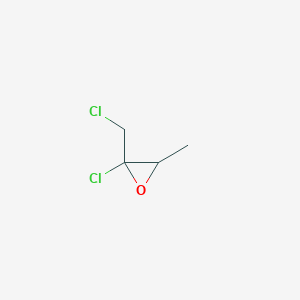
1-Benzylindole-4-carbaldehyde
Overview
Description
1-Benzylindole-4-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. It is widely used in scientific research for its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 1-Benzylindole-4-carbaldehyde is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins involved in various cellular processes. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical And Physiological Effects
1-Benzylindole-4-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Moreover, it has been shown to have neuroprotective and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Benzylindole-4-carbaldehyde in lab experiments is its versatility. It can be easily modified to generate various derivatives with different properties. Moreover, it is relatively easy to synthesize and purify. However, one of the main limitations of using 1-Benzylindole-4-carbaldehyde is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
Future Directions
There are several future directions for the research on 1-Benzylindole-4-carbaldehyde. One of the main areas of interest is the development of new derivatives with enhanced properties. For example, there is a growing interest in developing indole derivatives with anticancer activity. Moreover, there is a need for further studies to elucidate the mechanism of action of this compound and its derivatives. Additionally, there is a need to explore the potential applications of 1-Benzylindole-4-carbaldehyde in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, 1-Benzylindole-4-carbaldehyde is a versatile and promising compound that has a wide range of scientific research applications. Its unique properties and potential applications make it an attractive building block for the synthesis of various derivatives. However, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Scientific Research Applications
1-Benzylindole-4-carbaldehyde has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of various indole derivatives. It can also be used as a fluorescent probe for the detection of metal ions. Moreover, it has been reported to exhibit antitumor, antimicrobial, and anti-inflammatory activities.
properties
CAS RN |
192993-85-4 |
|---|---|
Product Name |
1-Benzylindole-4-carbaldehyde |
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-benzylindole-4-carbaldehyde |
InChI |
InChI=1S/C16H13NO/c18-12-14-7-4-8-16-15(14)9-10-17(16)11-13-5-2-1-3-6-13/h1-10,12H,11H2 |
InChI Key |
FFOSGPUYOBZKIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

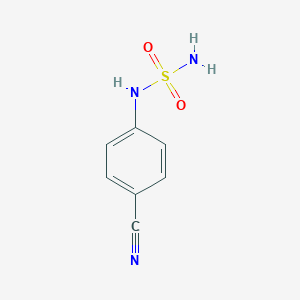
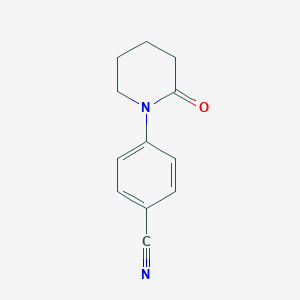
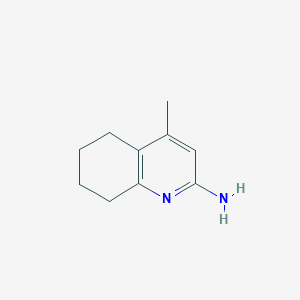
![Cyclopentyl[4-(methylsulfanyl)phenyl]methanone](/img/structure/B61549.png)
